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Compound of Interest

Compound Name: STING agonist-27

Cat. No.: B12390400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the STING agonist CF509

based on publicly available information. However, specific quantitative bioactivity data, detailed

experimental protocols, and in-depth characterization of CF509 are not readily available in the

public domain. Therefore, this guide also incorporates general knowledge and established

protocols for the characterization of STING agonists to provide a foundational understanding

for research and development purposes.

Introduction to CF509 and the STING Pathway
CF509 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes

(STING) pathway.[1] The STING pathway is a critical component of the innate immune system,

responsible for detecting cytosolic DNA, which is a danger signal associated with viral

infections and cellular damage, including that occurring within tumor cells. Activation of STING

leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines,

which in turn stimulate a robust anti-tumor immune response. This makes STING an attractive

target for cancer immunotherapy.

Chemical Identity of CF509:
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Property Value

Compound Name CF509

CAS Number 2868261-45-2

Molecular Formula C40H50N14O6

Type Non-nucleotide small molecule STING agonist

A precise IUPAC name and a high-resolution chemical structure for CF509 are not publicly

available at this time. A low-resolution image of the structure is available from some commercial

suppliers.

The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded

DNA (dsDNA) in the cytoplasm.
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Figure 1: The cGAS-STING Signaling Pathway.

As a non-nucleotide agonist, CF509 is designed to directly bind to and activate the STING

protein, bypassing the need for cGAS and cytosolic dsDNA. This direct activation triggers the

same downstream signaling cascade, leading to an anti-tumor immune response.

Quantitative Data (General for STING Agonists)
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Specific quantitative data for CF509 is not publicly available. The following table presents

typical quantitative parameters measured for novel STING agonists, which would be essential

for the characterization of CF509.

Parameter Description Typical Range/Unit

EC50 (IFN-β Induction)

The half-maximal effective

concentration for inducing IFN-

β production in a relevant cell

line (e.g., THP-1).

nM to µM

Binding Affinity (Kd)

The equilibrium dissociation

constant for the binding of the

agonist to the STING protein.

nM to µM

IC50 (Cell Viability)

The half-maximal inhibitory

concentration for cell viability,

indicating cytotoxicity.

µM to mM

In Vivo Tumor Growth

Inhibition

The percentage of tumor

growth inhibition in a

syngeneic mouse tumor model

at a specific dose and

schedule.

%

Pharmacokinetics (t1/2, Cmax,

AUC)

Half-life, maximum

concentration, and area under

the curve in plasma after

systemic administration.

hours, ng/mL, ng*h/mL

Experimental Protocols for Characterization of
STING Agonists
The following are detailed, generalized protocols that are commonly used to characterize

STING agonists. These methods would be applicable for the evaluation of CF509.

In Vitro Characterization
This assay quantifies the production of IFN-β by cells in response to a STING agonist.
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Workflow:

Seed THP-1 or other
immune cells

Treat with CF509
(dose-response) Incubate for 24-48 hours Collect supernatant Perform IFN-β ELISA Measure absorbance and

calculate concentration

Click to download full resolution via product page

Figure 2: Workflow for IFN-β Induction Assay.

Protocol:

Cell Culture: Culture human monocytic THP-1 cells or primary human peripheral blood

mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin.

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them

to adhere overnight.

Compound Treatment: Prepare serial dilutions of CF509 in culture medium. Add the diluted

compound to the cells and include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

ELISA: Perform an IFN-β ELISA on the collected supernatants according to the

manufacturer's instructions (e.g., using a commercially available ELISA kit).

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the

concentration of IFN-β based on a standard curve. Plot the IFN-β concentration against the

log of the CF509 concentration to determine the EC50 value.

This method is used to detect the phosphorylation of key proteins in the STING signaling

cascade.

Protocol:
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Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with an effective concentration of

CF509 for various time points (e.g., 0, 1, 2, 4, 8 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blot:

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against phospho-STING, STING,

phospho-TBK1, TBK1, phospho-IRF3, and IRF3 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

In Vivo Characterization
This model is used to evaluate the anti-tumor efficacy of a STING agonist in an

immunocompetent host.

Workflow:
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Figure 3: Workflow for In Vivo Efficacy Study.

Protocol:
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Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line

(e.g., 1 x 10^6 CT26 colon carcinoma cells for BALB/c mice or B16-F10 melanoma cells for

C57BL/6 mice) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach

an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

Drug Administration: Prepare a formulation of CF509 for the desired route of administration

(e.g., in a solution for intratumoral or intravenous injection). Administer the compound

according to a predetermined dosing schedule. The control group receives the vehicle.

Monitoring: Measure tumor volume and body weight every 2-3 days.

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined

maximum size), euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration). Calculate tumor growth inhibition and

analyze survival data.

Potential Applications and Future Directions
CF509, as a STING agonist, holds potential for the treatment of various cancers, particularly in

combination with other immunotherapies like checkpoint inhibitors. The activation of the innate

immune system by CF509 could help to convert "cold" tumors (lacking immune infiltration) into

"hot" tumors that are more responsive to T-cell-based therapies.

Future research on CF509 should focus on:

Full Structural Elucidation: Determining the precise chemical structure and IUPAC name.

Comprehensive Bioactivity Profiling: Generating robust quantitative data on its potency,

binding affinity, and selectivity.

In-depth Mechanistic Studies: Investigating its precise binding mode to STING and the

detailed downstream signaling events.
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Pharmacokinetic and Toxicological Evaluation: Assessing its drug-like properties and safety

profile in preclinical models.

Combination Therapy Studies: Exploring its synergistic effects with other anti-cancer agents

in various tumor models.

The information provided in this guide serves as a starting point for researchers interested in

the STING agonist CF509. The lack of specific public data highlights the need for further

investigation to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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